N-(3,4-dimethoxyphenethyl)-6-(phenylsulfonyl)pyridazin-3-amine
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Overview
Description
6-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring substituted with a benzenesulfonyl group and a 3,4-dimethoxyphenylethylamine moiety, making it a subject of interest for researchers in organic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine typically involves multi-step organic reactions One common approach is to start with the pyridazine core, which can be functionalized with a benzenesulfonyl group through sulfonation reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as purification techniques such as recrystallization or chromatography to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
6-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., HCl, HBr) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: The compound may serve as a probe to study biological pathways or as a precursor for bioactive molecules.
Industry: It could be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethoxyphenyl)ethanamine: This compound shares the 3,4-dimethoxyphenylethylamine moiety but lacks the pyridazine and benzenesulfonyl groups.
4-(benzenesulfonyl)pyridazine: This compound contains the pyridazine and benzenesulfonyl groups but lacks the 3,4-dimethoxyphenylethylamine moiety.
Uniqueness
6-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C20H21N3O4S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
6-(benzenesulfonyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridazin-3-amine |
InChI |
InChI=1S/C20H21N3O4S/c1-26-17-9-8-15(14-18(17)27-2)12-13-21-19-10-11-20(23-22-19)28(24,25)16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,21,22) |
InChI Key |
KMHRBPAZOCRZGD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NN=C(C=C2)S(=O)(=O)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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